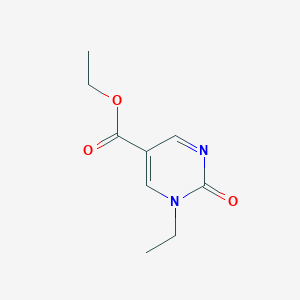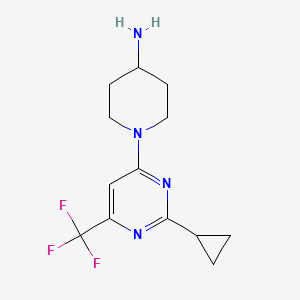
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a cyclopropyl group and a trifluoromethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine typically involves multiple steps, starting from readily available starting materials. . The final step usually involves the attachment of the piperidin-4-amine moiety.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 1-(2-Cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-amine include:
- 4-Cyclopropyl-6-methyl-N-phenyl-N-trifluoroacetyl-pyrimidin-2-amine
- 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-amine
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical and biological activities. Its trifluoromethyl group, in particular, can impart unique properties such as increased metabolic stability and enhanced binding affinity to biological targets .
Propriétés
Formule moléculaire |
C13H17F3N4 |
|---|---|
Poids moléculaire |
286.30 g/mol |
Nom IUPAC |
1-[2-cyclopropyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine |
InChI |
InChI=1S/C13H17F3N4/c14-13(15,16)10-7-11(19-12(18-10)8-1-2-8)20-5-3-9(17)4-6-20/h7-9H,1-6,17H2 |
Clé InChI |
XUHXBMVCGHYNHT-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=NC(=CC(=N2)N3CCC(CC3)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


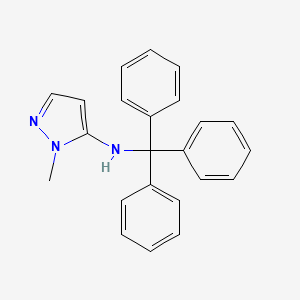
![3-Amino-N-(2-methoxyphenyl)-4-phenyl-6-(p-tolyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15055048.png)
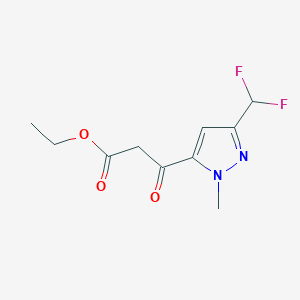
![3-(Chloromethyl)-7-cyclopropyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B15055068.png)
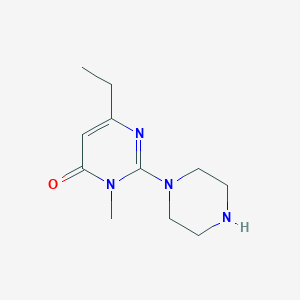
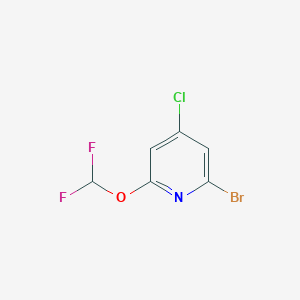
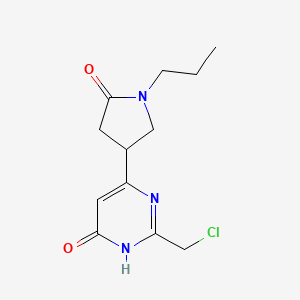
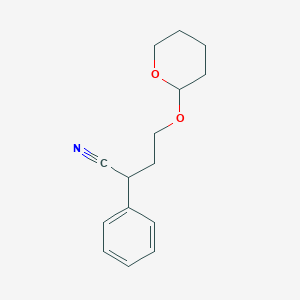
![4-Chloro-2-(4-fluorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine](/img/structure/B15055093.png)

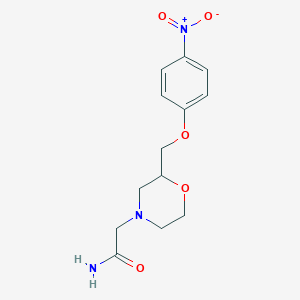
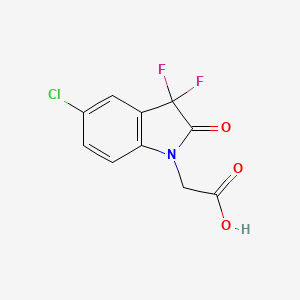
![Ethyl 2-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B15055135.png)
